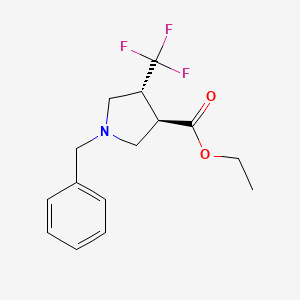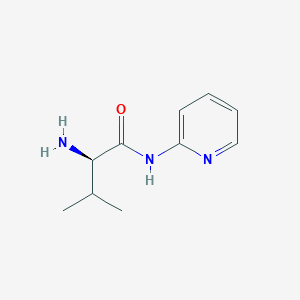
(2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide
Übersicht
Beschreibung
(2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide, also known as (2R)-2-Amino-3-methyl-N-2-pyridinylbutyramide, is an organic compound with the molecular formula C9H17N3O. It is an amide of the amino acid 2-Amino-3-methyl-N-2-pyridinylbutyric acid, and is a structural analog of the neurotransmitter glutamate. This compound has been studied for its potential use in a variety of applications, including as a therapeutic agent for neurological disorders and as a chemical intermediate for the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Analysis of Bioactive Compounds
A study highlighted the analysis of PhIP, a compound structurally related to (2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide, focusing on its formation and metabolites in biological matrices, foodstuff, and beverages. The review detailed the analytical techniques used for quantifying PhIP and its metabolites, emphasizing the role of liquid chromatography coupled with mass spectrometry for sensitive and selective analysis (Teunissen et al., 2010).
Metabolism in Organisms
Research on aspartame, a compound that shares functional groups with (2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide, discussed its hydrolysis in the gut to yield aspartic acid, phenylalanine, and methanol. This study provides insights into the metabolic pathways of aspartate and its conversion to CO2 or incorporation into body constituents, which could be relevant for understanding the metabolism of similar compounds (Ranney & Oppermann, 1979).
Formation and Fate of Compounds
Another study reviewed the formation and fate of PhIP, exploring the contributions of lipid oxidation and the Maillard reaction to the production and elimination of processing-related food toxicants. This research could provide a framework for understanding the chemical reactions and pathways involved in the formation and breakdown of similar compounds (Zamora & Hidalgo, 2015).
Functional Implications in Biological Systems
The modulation of glutamate receptors, including their molecular mechanisms and functional implications, has been extensively reviewed. This research area is pertinent as it deals with the interaction of amino acid derivatives (similar to (2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide) with neurotransmitter systems, elucidating their potential roles in synaptic transmission and plasticity (Wroblewski & Danysz, 1989).
Nutrient Dynamics in Soil
A review on the migration and transformation mechanisms of nutrient elements (N, P, K) within biochar in straw–biochar–soil–plant systems might provide insights into the environmental fate and agricultural applications of nitrogen-containing compounds like (2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide. This study discusses how nutrient elements, particularly nitrogen, migrate and transform in soil systems, which could be relevant for understanding the environmental interactions of similar compounds (Liu et al., 2018).
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-methyl-N-pyridin-2-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7(2)9(11)10(14)13-8-5-3-4-6-12-8/h3-7,9H,11H2,1-2H3,(H,12,13,14)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECHQMMXVZMHQA-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)NC1=CC=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



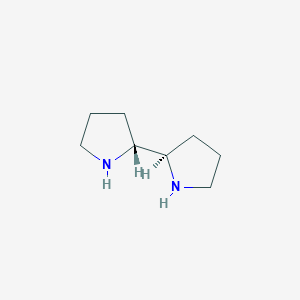
![(11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-di-9-phenanthrenyl-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-oxide](/img/structure/B3067711.png)

![N,N-Bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B3067720.png)

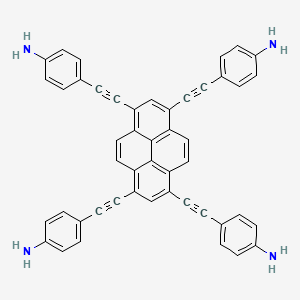
![12-Hydroxy-1,10-bis(4-nitrophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067736.png)
![(-)-1,13-Bis[di(3,5-dimethylphenyl)phosphino]-(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene](/img/structure/B3067744.png)
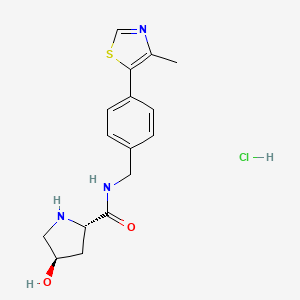


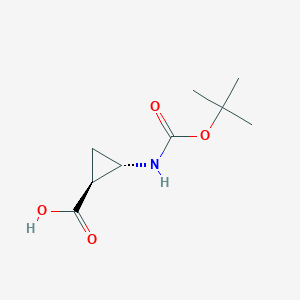
![2',5'-Dibutoxy-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B3067776.png)
